molecular formula C26H26O5 B036000 (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one CAS No. 55094-52-5

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

Cat. No.: B036000
CAS No.: 55094-52-5
M. Wt: 418.5 g/mol
InChI Key: LDHBSABBBAUMCZ-UBFVSLLYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone typically involves the protection of the hydroxyl groups of D-ribono-1,4-lactone with benzyl groups. This is achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Poly-oxygenated carbon chain compounds.

    Substitution: D-ribono-1,4-lactone and benzyl alcohol.

Scientific Research Applications

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involves its role as a protected intermediate. The benzyl groups protect the hydroxyl functionalities, allowing for selective reactions at other sites. This specificity is crucial in the synthesis of complex oligosaccharides, where precise control over glycosidic bond formation is necessary . The compound’s protected form ensures that reactions occur only at desired positions, facilitating the stepwise construction of larger molecules.

Comparison with Similar Compounds

  • 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone
  • 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone
  • 2,3,5-Tri-O-benzyl-D-xylonolactone

Comparison: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is unique due to its specific configuration and the protection of hydroxyl groups with benzyl groups. This allows for selective reactions and precise control in synthetic processes, making it highly valuable in carbohydrate chemistry. Similar compounds may have different configurations or protecting groups, leading to variations in reactivity and application.

Properties

IUPAC Name

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBSABBBAUMCZ-UBFVSLLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451513
Record name (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55094-52-5
Record name (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?

A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]

Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?

A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []

Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?

A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []

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